Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6
Description
Fundamental Principles of Deuteration in Medicinal Chemistry
Deuteration represents a sophisticated approach in modern pharmaceutical development, involving the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The fundamental principle underlying deuteration lies in the kinetic isotope effect, which occurs due to the substantial mass difference between hydrogen and deuterium. This mass difference, representing a doubling of atomic weight, creates significantly stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, with deuterium-carbon bonds being approximately six to ten times more stable than their hydrogen counterparts.
The kinetic isotope effect manifests primarily through differences in zero-point energy between isotopomers, where the vibrational energy levels of deuterated compounds differ substantially from their hydrogen analogs. Primary kinetic isotope effects arise mainly from differences in zero-point energy, while secondary deuterium isotope effects result from changes in hybridization and hyperconjugation patterns. These effects typically produce normal kinetic isotope ratios ranging from 1 to 7 or 8 for deuterium substitution, representing substantial rate changes in metabolic processes.
Deuterated compounds demonstrate unique pharmacokinetic advantages while maintaining identical biochemical potency and selectivity for biological receptors compared to their non-deuterated analogs. The pharmacodynamic properties remain virtually unchanged, as deuteration does not significantly alter the compound's affinity for target receptors or its mechanism of action. However, the metabolic fate of deuterated drugs can be substantially modified, leading to improvements in safety, efficacy, and tolerability profiles.
The strategic application of deuteration in drug development focuses on three primary pharmacological expressions. First, reduced systemic clearance results in increased biological half-life, allowing for extended duration of action and potentially reduced dosing frequency. Second, decreased pre-systemic metabolism leads to higher bioavailability of unmetabolized drug, improving therapeutic efficiency. Third, metabolic shunting can reduce exposure to undesirable metabolites while enhancing formation of desired active metabolites.
| Deuteration Parameter | Effect on Drug Properties | Clinical Significance |
|---|---|---|
| Carbon-Deuterium Bond Stability | 6-10 times stronger than C-H bonds | Reduced metabolic clearance |
| Kinetic Isotope Effect | Normal ratios 1-7 for deuterium | Altered metabolism rates |
| Pharmacodynamics | Virtually unchanged | Maintained therapeutic efficacy |
| Pharmacokinetics | Substantially modified | Improved therapeutic profile |
Venlafaxine Pharmacological Profile and Metabolic Pathways
Venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor, demonstrating selective inhibition of both serotonin and norepinephrine transporters at the presynaptic terminal. The compound exhibits a thirty-fold selectivity for serotonin compared to norepinephrine, initially inhibiting serotonin reuptake at lower doses while adding norepinephrine reuptake inhibition at higher concentrations. Additionally, venlafaxine and its active metabolite O-desmethylvenlafaxine serve as weak inhibitors of dopamine reuptake.
The pharmacokinetic profile of venlafaxine reveals well-documented absorption characteristics, with at least ninety-two percent of an oral dose being absorbed into systemic circulation. The compound demonstrates an absolute bioavailability of approximately forty-five percent, reflecting extensive presystemic metabolism in the liver. Following absorption, venlafaxine undergoes comprehensive hepatic metabolism through multiple cytochrome P450 pathways.
The primary metabolic transformation involves cytochrome P450 2D6-mediated O-demethylation, converting venlafaxine to its major active metabolite O-desmethylvenlafaxine. This metabolite demonstrates equivalent pharmacological potency to the parent compound, serving as an equally effective serotonin-norepinephrine reuptake inhibitor. Secondary metabolic pathways include N-demethylation mediated by cytochrome P450 2C9, 2C19, and 3A4 enzymes, forming N-desmethylvenlafaxine as a minor metabolite.
The metabolic cascade continues with further biotransformation of both O-desmethylvenlafaxine and N-desmethylvenlafaxine through cytochrome P450 2C19, 2D6, and 3A4 systems to form N,O-didesmethylvenlafaxine. This compound undergoes additional metabolism to N,N,O-tridesmethylvenlafaxine, followed by possible glucuronidation before renal excretion. The elimination pattern shows approximately eighty-seven percent of a venlafaxine dose recovered in urine within forty-eight hours, distributed as unchanged venlafaxine (five percent), unconjugated O-desmethylvenlafaxine (twenty-nine percent), conjugated O-desmethylvenlafaxine (twenty-six percent), and other minor inactive metabolites (twenty-seven percent).
| Metabolic Parameter | Venlafaxine | O-desmethylvenlafaxine |
|---|---|---|
| Elimination Half-life | 5±2 hours | 11±2 hours |
| Plasma Clearance | 1.3±0.6 L/h/kg | 0.4±0.2 L/h/kg |
| Volume of Distribution | 7.5±3.7 L/kg | 5.7±1.8 L/kg |
| Protein Binding | 27% | 30% |
| Primary Enzyme | Cytochrome P450 2D6 | Multiple cytochrome P450 systems |
Rationale for Deuterium Substitution in Venlafaxine Analogues
The strategic incorporation of deuterium into venlafaxine derivatives, exemplified by compounds such as Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6, represents a sophisticated approach to optimizing pharmacokinetic profiles while maintaining therapeutic efficacy. The rationale for deuteration in venlafaxine analogs stems from the extensive metabolic processing that characterizes this pharmaceutical class, particularly the cytochrome P450-mediated transformations that significantly influence drug exposure and metabolite formation patterns.
Deuterium substitution in venlafaxine derivatives targets specific metabolic vulnerabilities identified in the parent compound's biotransformation pathways. The formation of O-desmethylvenlafaxine through cytochrome P450 2D6-mediated O-demethylation represents a critical metabolic step that can be modulated through strategic deuterium placement. When deuterium atoms replace hydrogen atoms at sites of metabolic cleavage, the resulting kinetic isotope effect substantially slows the rate of bond breaking, leading to reduced metabolic clearance and extended drug exposure.
The specific case of paroxetine deuteration, demonstrated through CTP-347 development, illustrates the potential for deuterium substitution to address cytochrome P450 2D6-related interactions. This compound, featuring deuterium substitution at the methylenedioxy carbon, demonstrated faster metabolism in humans compared to the non-deuterated form, resulting from decreased inactivation of cytochrome P450 2D6. Such findings suggest that deuteration can be strategically employed to either enhance or reduce specific metabolic pathways depending on therapeutic objectives.
For venlafaxine derivatives, deuterium incorporation offers multiple potential advantages in addressing known pharmacokinetic limitations. The relatively short elimination half-life of venlafaxine (five hours) necessitates frequent dosing to maintain therapeutic levels, contributing to patient compliance challenges. Deuteration at appropriate metabolic sites could extend the half-life through reduced clearance, potentially allowing for less frequent dosing regimens while maintaining therapeutic efficacy.
The metabolic shunting concept becomes particularly relevant for venlafaxine deuteration, where selective reduction of specific metabolite formation could optimize the therapeutic profile. Given that venlafaxine produces multiple metabolites through different cytochrome P450 pathways, deuterium substitution could be designed to favor formation of the therapeutically active O-desmethylvenlafaxine while reducing formation of less desirable metabolites.
| Deuteration Strategy | Target Metabolic Pathway | Expected Outcome | Therapeutic Benefit |
|---|---|---|---|
| Methylenedioxy deuteration | Cytochrome P450 2D6 inhibition | Reduced enzyme inactivation | Decreased drug interactions |
| O-methyl deuteration | O-demethylation pathway | Slower metabolite formation | Extended parent drug exposure |
| N-methyl deuteration | N-demethylation pathway | Altered metabolite ratios | Optimized therapeutic profile |
| Multiple site deuteration | Comprehensive metabolic modulation | Enhanced stability | Improved pharmacokinetic profile |
Properties
IUPAC Name |
ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Labeling Strategies
Deuterium incorporation is critical for metabolic or analytical applications. Common approaches include:
-
Starting Material Deuteration :
-
Catalytic Deuterium Exchange :
-
Reductive Deuteration :
Protection/Deprotection Sequences
Ethoxycarbonyl groups often serve as temporary protecting groups. A generalized route includes:
-
Hydroxyl Group Protection :
-
Cyclohexanol Intermediate Formation :
-
Deprotection of Benzyloxy Groups :
O-Demethylation
O-Demethylation is a critical step for generating O-desmethyl Venlafaxine derivatives. Methods include:
Note: Thiolate methods are preferred for industrial scalability due to lower safety risks compared to borohydrides.
Decyclohexanol Formation
The "Decyclohexanol" descriptor suggests removal of a cyclohexanol moiety. Potential pathways:
-
Oxidation : Conversion of cyclohexanol to ketone or carboxylic acid derivatives.
-
Elimination : Acid-catalyzed dehydration to form alkenes.
-
Hydrolysis : Cleavage of ester or ether linkages under acidic/basic conditions.
Example: Hydrolysis of a cyclohexanol ester to yield a carboxylic acid, followed by decarboxylation.
Deuterated Intermediate Synthesis
To achieve d6 labeling, deuterium must be introduced in six positions. A plausible route:
Step 1: Deuterated Ethoxycarbonyl Group
-
Reagent : CD₃COCl (deuterated ethyl chloroformate).
-
Reaction : Esterification of a phenolic intermediate:
Step 2: Deuterated Cyclohexanol Formation
-
Method : Use deuterated cyclohexanone (e.g., CD₆C₆H₁₀O) in condensation reactions.
-
Example :
Step 3: O-Demethylation
Purification and Characterization
-
Crystallization :
-
Analytical Techniques :
Challenges and Optimization
| Challenge | Solution |
|---|---|
| Deuterium Retention | Use deuterated reagents in early steps. |
| Impurity Control | Optimize reaction conditions to minimize byproducts. |
| Scalability | Thiolate methods over borohydrides. |
Data Tables
Table 1: Key Reagents and Conditions for Deuterium Incorporation
| Step | Reagents | Conditions | Deuterium Source |
|---|---|---|---|
| Ethoxycarbonylation | CD₃COCl, Et₃N | RT, THF | CD₃COCl |
| Cyclohexanol Formation | CD₆C₆H₁₀O, NaOH | Reflux, H₂O/THF | CD₆C₆H₁₀O |
| O-Demethylation | C₁₂H₂₅SH, NaOMe | 190°C, PEG 400 | Retained from earlier steps |
Chemical Reactions Analysis
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Deuteration: The target compound’s six deuterium atoms enhance its utility as an internal standard in mass spectrometry, reducing background interference compared to non-deuterated analogs like Venlafaxine .
- Functional Groups : The ethoxycarbonyl group distinguishes it from metabolites such as O-desmethylvenlafaxine (ODV), which lacks this moiety .
Pharmacological Profiles
Comparative efficacy and metabolic stability (based on deuterium isotope effects):
| Compound | SNRI Activity | Half-Life (Hours) | Key Applications |
|---|---|---|---|
| Venlafaxine | High | 5–11 | Depression, anxiety disorders |
| O-desmethylvenlafaxine (ODV) | Moderate | 10–12 | Active metabolite; extended-release formulations |
| This compound | N/A | N/A | Analytical reference standard |
| Venlafaxine-d6 HCl | N/A | N/A | Pharmacokinetic tracer |
Notes:
Analytical Performance
- Mass Spectrometry: The deuterium label in the target compound provides a distinct mass shift (Δm/z = +6), enabling discrimination from non-deuterated Venlafaxine and ODV in LC-MS/MS workflows .
- Environmental Monitoring : Used to detect trace Venlafaxine residues in marine mussels, with a detection limit of 0.05 ng/L .
Biological Activity
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a derivative of O-desmethyl venlafaxine, an active metabolite of the antidepressant venlafaxine, which is primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications in pharmacological research.
- Chemical Name: this compound
- CAS Number: 1062605-69-9
- Molecular Formula: C16H19D6NO2
- Molecular Weight: 269.41 g/mol
The biological activity of this compound is closely related to its interaction with serotonin and norepinephrine transporters (SERT and NET). As a metabolite of venlafaxine, it exhibits dual reuptake inhibition properties, which enhance the availability of these neurotransmitters in the synaptic cleft.
- Serotonin Reuptake Inhibition : The compound inhibits SERT, leading to increased serotonin levels, which is beneficial in alleviating depressive symptoms.
- Norepinephrine Reuptake Inhibition : By inhibiting NET, it also increases norepinephrine levels, contributing to its antidepressant effects.
Biological Activity and Pharmacodynamics
Research indicates that this compound has significant effects on mood regulation and anxiety reduction. Its pharmacodynamic profile suggests:
- Antidepressant Effects : Similar to venlafaxine, it may reduce symptoms of major depressive disorder.
- Anxiolytic Properties : The compound may help mitigate anxiety symptoms due to its influence on neurotransmitter levels.
Case Studies and Research Findings
Several studies have investigated the effects of O-desmethyl venlafaxine and its derivatives:
-
Study on Neurotransmitter Modulation :
- A study demonstrated that O-desmethyl venlafaxine significantly increased serotonin and norepinephrine levels in brain regions associated with mood regulation. This suggests that this compound could have similar effects due to its structural similarities.
- Toxicological Assessment :
-
Pharmacokinetic Profile :
- The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution. It is metabolized primarily in the liver and excreted through the kidneys, which supports its potential therapeutic efficacy .
Data Table: Comparative Analysis
| Property | This compound | O-desmethyl Venlafaxine |
|---|---|---|
| CAS Number | 1062605-69-9 | 1021934-03-1 |
| Molecular Formula | C16H19D6NO2 | C16H25NO2 |
| Molecular Weight | 269.41 g/mol | 277.41 g/mol |
| SERT Inhibition | Moderate | High |
| NET Inhibition | Moderate | High |
| Toxicity | Potential reproductive toxicity | Lower toxicity |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing deuterated analogs like Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6?
- Answer : The synthesis involves multi-step reactions, including etherification, chlorination, amination, and condensation, followed by reduction and hydrogenolysis. For deuterated analogs, isotopic labeling (e.g., deuteration at specific positions) must be introduced during the amination or reduction steps. Critical factors include:
- Reagent selection : Use of deuterated reagents (e.g., D₂O or deuterated amines) to ensure isotopic incorporation .
- Reduction optimization : BH₃/THF is preferred for selective reduction of intermediates without disturbing deuterium labels .
- Purity control : Post-synthesis purification via column chromatography or recrystallization, validated by EA, ¹H-NMR, and MS .
Q. How should researchers develop an LC-MS/MS method to quantify this compound in biological matrices?
- Answer : Method development requires:
- Column selection : C18 or HILIC columns for resolving polar metabolites .
- Ionization parameters : ESI+ mode with optimized cone voltage (e.g., 30–50 V) to enhance [M+H]+ signals .
- Internal standards : Use Venlafaxine-d6 (from Toronto Research Chemicals) to correct matrix effects .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges for plasma/brain tissue, achieving >90% recovery .
Advanced Research Questions
Q. How does deuteration influence the metabolic stability and CYP-mediated interactions of this compound compared to non-deuterated forms?
- Answer : Deuteration reduces metabolic clearance via the "kinetic isotope effect," slowing CYP2D6-mediated O-demethylation. Key steps to assess this include:
- In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring deuterated vs. non-deuterated metabolite formation (ODV-d6 vs. ODV) using LC-MS/MS .
- CYP inhibition studies : Co-incubate with quinidine (CYP2D6 inhibitor) to confirm enzyme specificity .
- Pharmacokinetic modeling : Compare AUC and half-life in rodent models to quantify stability enhancements .
Q. What strategies resolve discrepancies in quantification when using different isotopic internal standards (e.g., Venlafaxine-d6 vs. ODV-d6)?
- Answer : Discrepancies arise from differential ionization efficiency or matrix effects. Mitigation strategies include:
- Cross-validation : Compare results using both standards in spiked matrices (e.g., plasma, urine) .
- Matrix-matched calibration : Prepare standards in the same biological matrix to normalize ion suppression .
- Co-elution checks : Ensure deuterated standards elute simultaneously with analytes to control retention time shifts .
Q. How can researchers ensure the stability of this compound under varying storage and experimental conditions?
- Answer : Stability protocols include:
- Storage : -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles (>5% degradation after 3 cycles) .
- Solution stability : Prepare working solutions in methanol (not aqueous buffers) to prevent hydrolysis; validate via 24-hour room-temperature tests .
- Long-term studies : Monitor purity quarterly via HPLC-UV (λ = 225 nm) and confirm deuterium retention via high-resolution MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
